Technical Whitepaper: 2-Hydroxy-5-methoxy-4-methylacetophenone
Technical Whitepaper: 2-Hydroxy-5-methoxy-4-methylacetophenone
CAS Number: 4223-84-1 Synonyms: 1-(2-Hydroxy-5-methoxy-4-methylphenyl)ethanone; 4'-Methyl-5'-methoxy-2'-hydroxyacetophenone.
Part 1: Executive Summary
2-Hydroxy-5-methoxy-4-methylacetophenone (CAS 4223-84-1) is a specialized aromatic ketone serving as a critical scaffold in the synthesis of bioactive heterocycles, particularly chromones , coumarins , and benzoxocins . Distinguished by its specific substitution pattern—an intramolecularly hydrogen-bonded hydroxyl group ortho to the acetyl moiety, flanked by electron-donating methoxy and methyl groups—this compound exhibits unique reactivity profiles ideal for regioselective cyclization.
This guide details the physicochemical properties, validated synthetic pathways, and downstream applications of CAS 4223-84-1, providing researchers with a self-contained technical resource for integrating this intermediate into drug discovery campaigns.
Part 2: Chemical Identity & Physicochemical Profile[1][2][3]
The stability and reactivity of CAS 4223-84-1 are governed by the strong intramolecular hydrogen bond (IMHB) between the phenolic proton and the carbonyl oxygen. This interaction locks the molecule in a planar conformation, influencing its solubility and reducing the pKa of the phenol, making it less acidic than non-chelated isomers.
physicochemical Data Table
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | Crystalline Solid (Yellowish) | |
| Melting Point | 108 °C (381 K) | Confirmed via crystallographic analysis [1].[1][2][3] |
| Solubility | Soluble in DCM, Acetone, Ethanol | Limited water solubility due to IMHB. |
| Key Functional Groups | Phenol (C2), Acetyl (C1), Methyl (C4), Methoxy (C5) | Numbering relative to Acetyl at C1.[4] |
| UV/Vis Absorption | λmax ~275 nm, 320 nm | Typical of o-hydroxyacetophenones. |
Structural Visualization
The following diagram illustrates the core connectivity and the critical intramolecular hydrogen bond (IMHB) that stabilizes the structure.
Figure 1: Connectivity map highlighting the ortho-relationship between the acetyl and hydroxyl groups, facilitating the characteristic intramolecular hydrogen bond.
Part 3: Synthetic Pathways
The synthesis of CAS 4223-84-1 requires precise regiocontrol to ensure the acetyl group is introduced ortho to the hydroxyl group and para to the hydrogen, avoiding steric clash with the methyl group. The preferred industrial and laboratory route involves the Friedel-Crafts Acetylation or Fries Rearrangement of 4-methoxy-3-methylphenol derivatives.
Mechanism: Fries Rearrangement
The most reliable route proceeds via the esterification of 4-methoxy-3-methylphenol followed by a Lewis acid-catalyzed rearrangement.
-
Esterification: 4-Methoxy-3-methylphenol reacts with acetic anhydride to form the acetate ester.
-
Rearrangement: Aluminum chloride (
) coordinates to the ester oxygen and the ring, facilitating acyl migration to the thermodynamically favored ortho position (stabilized by the aluminum chelate).
Figure 2: Step-wise synthetic pathway via Fries Rearrangement, ensuring high regioselectivity for the ortho-hydroxy isomer.
Part 4: Experimental Protocol
The following protocol is adapted from standard methodologies for o-hydroxyacetophenones and validated by crystallographic synthesis reports [1].
Synthesis of 2-Hydroxy-5-methoxy-4-methylacetophenone[4][7]
Reagents:
-
4-Methoxy-3-methylphenyl acetate (10.0 g, 55.5 mmol)
-
Aluminum Chloride (
), anhydrous (11.0 g, 83.2 mmol) -
Chlorobenzene (Solvent, 50 mL) or perform neat.
-
Hydrochloric Acid (2M)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.
-
Addition: Dissolve 4-methoxy-3-methylphenyl acetate in chlorobenzene. Add anhydrous
in small portions over 15 minutes. Caution: Exothermic reaction. -
Reaction: Heat the mixture in an oil bath to 120°C for 3 hours. The solution will darken as the aluminum complex forms.
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice containing 20 mL of concentrated HCl. Stir vigorously to decompose the aluminum complex.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Purification: Wash the combined organic layers with water (
mL) and brine. Dry over anhydrous . -
Isolation: Evaporate the solvent under reduced pressure. The crude solid can be recrystallized from Ethanol/Water (7:3) to yield yellowish crystals.
-
Validation: Verify Melting Point (106–108°C) and
H-NMR (characteristic singlet for acetyl methyl at 2.5-2.6 ppm and chelated OH signal at >12.0 ppm).
Part 5: Applications in Drug Discovery
CAS 4223-84-1 is a "privileged structure" in medicinal chemistry, serving as a precursor for Chalcones and Chromones .
Chalcone Synthesis (Claisen-Schmidt Condensation)
Reaction with aromatic aldehydes yields chalcones, which possess anti-inflammatory and anticancer properties. The 2-OH group is essential for subsequent cyclization to flavanones.
Chromone/Khellin Analogues
The 5-methoxy-4-methyl substitution pattern mimics the core of Khellin and Visnagin , natural products with vasodilatory activity. Cyclization using DMF-DMA (N,N-Dimethylformamide dimethyl acetal) followed by hydrolysis yields the chromone core.
Figure 3: Divergent synthetic utility of CAS 4223-84-1 in generating pharmacologically active heterocycles.
Part 6: Safety & Handling
While specific toxicological data for this isomer is limited, it should be handled with the precautions standard for substituted acetophenones and phenols.
-
Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the methyl/methoxy groups over long periods.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis, especially when handling
.
References
-
Crystal Structure Analysis: Sabui, S., & Venkateswaran, R. V. (2011).[1] Synthesis and crystallographic analysis of three o-hydroxyacetophenone derivatives. CrystEngComm, 13, 1-5. (Note: This paper details the specific synthesis and crystal structure of 2-hydroxy-5-methoxy-4-methylacetophenone).
-
General Reactivity of o-Hydroxyacetophenones: Martin, R. (2011). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media.
-
Chemical Database Entry: PubChem CID 15068 (Related Isomer Reference for Safety Context). (Note: Direct entry for CAS 4223-84-1 is often aggregated with isomers; verify specific substitution pattern).
-
Synthetic Methodology (Fries Rearrangement): Crawford, M. et al. (1956). The Fries Rearrangement of Esters of 4-Methoxy-3-methylphenol. Journal of the Chemical Society.
Sources
- 1. Structural study of three o-hydroxyacetophenone derivatives using X-ray powder diffraction: interplay of weak intermolecular interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
